1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one - 899357-82-5

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Catalog Number: EVT-3068417
CAS Number: 899357-82-5
Molecular Formula: C23H17ClN4O
Molecular Weight: 400.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to the class of compounds known as [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones. This class of heterocyclic compounds has garnered significant interest in scientific research, particularly in the field of medicinal chemistry. Numerous studies have explored the potential of these compounds for various biological activities, including antimicrobial, antiviral, and antihistaminic properties.

Synthesis Analysis

Although the provided papers do not detail the synthesis of 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one specifically, they offer valuable insights into the general synthetic approaches for [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones.

  • Synthesis of the starting material: 2-hydrazino-3-substituted quinazolin-4(3H)-one is often used as the starting material. This compound can be synthesized from readily available starting materials, such as substituted anilines, through a series of well-established reactions. [, , , , ]

  • Cyclization reaction: The 2-hydrazino-3-substituted quinazolin-4(3H)-one is then subjected to a cyclization reaction with various one-carbon donors to form the triazole ring. These one-carbon donors can include aldehydes, carboxylic acids, or their derivatives. [, , , , ]

  • Introduction of substituents: Depending on the desired final compound, further chemical transformations can be performed to introduce specific substituents at various positions of the triazoloquinazolinone scaffold. []

Molecular Structure Analysis
  • Inhibition of bacterial enzymes: Some derivatives have been shown to exhibit antibacterial activity, possibly by inhibiting bacterial enzymes essential for growth and survival. [, , ]
  • Interaction with viral proteins: Certain analogues display antiviral properties, potentially through interactions with viral proteins involved in viral replication or entry into host cells. [, , ]
  • Antagonism of histamine receptors: Several studies highlight the potential of this class as H1-antihistamines, suggesting their ability to block the action of histamine at H1 receptors. [, , , , , , , ]
Applications
  • Antimicrobial research: Given the reported antimicrobial activities of related [, , ]triazolo[4,3-a]quinazolin-5(4H)-ones, this compound could be investigated for its potential against various bacterial and fungal strains. [, , ]
  • Antiviral drug discovery: The antiviral properties observed in some analogues suggest that 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one could be explored for its potential against specific viruses. [, , ]
  • Development of antihistamines: Considering the documented H1-antihistaminic activities of similar compounds, this molecule could be studied for its potential to alleviate allergy symptoms. [, , , , , , , ]

This section outlines compounds structurally related to 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one based on the provided scientific literature. These compounds share the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure and exhibit variations in substituents at the 1 and 4 positions. The presence of these related compounds, often within the same studies, helps establish structure-activity relationships and explore the impact of specific structural modifications on biological activity.

4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound was synthesized and characterized using spectroscopic methods and X-ray crystallography. [] Density functional theory (DFT) calculations were employed to study its structural properties, molecular electrostatic potential, and frontier molecular orbitals. [] Molecular docking studies revealed favorable interactions with the SHP2 protein, indicating potential inhibitory activity. [] In vitro assays confirmed its inhibitory activity against SHP2, surpassing the reference compound SHP244 at a concentration of 10 μM. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Both compounds are differentiated by the substituents at the 1 and 4 positions of the core structure. Examining the structural differences and associated biological activity changes between these compounds provides valuable insights into the structure-activity relationship for this class of molecules. []

4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

  • Compound Description: This compound has been synthesized and characterized using various techniques, including spectroscopic methods, X-ray crystallography, and density functional theory (DFT) calculations. [] Its antitumor activity has been evaluated. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The structural similarities and differences in their substituents at the 1 and 4 positions are crucial for understanding how these modifications impact biological activity within this class of compounds. []

4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-(thiomorpholinomethyl)phenyl)[1,2,4]triazolo[4,3‐a]quinazolin-5(4H)‐one

  • Compound Description: This compound was synthesized and its crystal structure determined via X-ray crystallography. [] Its structural and electronic properties were investigated using density functional theory (DFT). []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The variations in their substituents at the 1 and 4 positions of the triazoloquinazolinone core highlight how modifications at these positions can influence the compound's overall properties. [] This comparative analysis contributes to understanding structure-activity relationships within this chemical class. []

1-Substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series of compounds was synthesized through the cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one with various one-carbon donors. [] They were then evaluated for their antimicrobial and anti-HIV activities. [] Notably, compound 7e within this series displayed 21% inhibition of Mycobacterium tuberculosis growth at a 6.25 µg/ml concentration. [] Compounds 7c and 7d exhibited good antifungal activity against Candida albicans. [] Compound 7c also showed good antifungal activity against Aspergillus niger. []
  • Relevance: This series of compounds shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These compounds are structurally related through their shared triazoloquinazolinone core and variations in the substituents at the 1-position. The diverse biological activities exhibited by this series highlight the importance of substituent modifications in drug discovery. []

1-Substituted-4-(4-substituted phenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

  • Compound Description: These compounds were synthesized and investigated for their H1-antihistamine activity. [] Two specific compounds within this series, 1-methyl-4-(4-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (VII) and 1-methyl-4-(4-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II), displayed significant potency, comparable to the reference standard chlorpheniramine maleate. [] Importantly, these compounds exhibited negligible sedation compared to chlorpheniramine maleate. []
  • Relevance: This series of compounds, including compounds II and VII, share the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This structural similarity allows for the investigation of how modifications at the 1 and 4 positions influence the H1-antihistaminic activity and sedative properties. []

1-Substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This group of compounds was synthesized and their in vivo H1-antihistaminic activity was evaluated. [, ] One specific compound within this series, 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (II), exhibited equipotency to the reference standard chlorpheniramine maleate in protecting against histamine-induced bronchospasm. [, ] Furthermore, compound II showed significantly less sedation compared to chlorpheniramine maleate. [, ]
  • Relevance: Compounds in this series, including compound II, share the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. [] Studying these structurally related compounds helps to understand how the substituents at the 1 and 4 positions affect their H1-antihistaminic activity and sedative effects. [, ]

4-Cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

  • Compound Description: This class of compounds was synthesized and evaluated for in vivo H1-antihistaminic activity. [] The compound 4-cyclohexyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II) demonstrated greater potency compared to the standard, chlorpheniramine maleate, in protecting against histamine-induced bronchospasm. [] Additionally, compound II displayed minimal sedation compared to chlorpheniramine maleate. []
  • Relevance: This group of compounds, including the potent compound II, shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. These compounds are structurally related through the common triazoloquinazolinone core and modifications at the 1 and 4 positions, providing insights into the impact of these structural variations on H1-antihistaminic activity and sedative effects. []

1-Ar-4-R-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series of compounds underwent computer-aided prediction of biological activity and acute toxicity using PASS and GUSAR software. [] The analysis identified compounds with potential anti-asthmatic and anti-allergic activities, classifying them as slightly toxic or practically non-toxic. [] These promising compounds were subsequently synthesized and their structures were confirmed through elemental analysis and ¹H NMR spectroscopy. []
  • Relevance: This series of compounds, encompassing a diverse range of substituents at the 1 and 4 positions (represented by Ar and R respectively), shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. The systematic variation of substituents in this series is valuable for exploring the structure-activity relationships and toxicity profiles within this class of compounds. []

4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

  • Compound Description: This series was synthesized and tested for H1-antihistaminic activity. [] One compound, 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (4b), was more potent than chlorpheniramine maleate and displayed negligible sedation. []
  • Relevance: Sharing the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, this series allows for direct comparison of the effects of different substituents on biological activity. [] Specifically, it highlights how modifications at the 1 and 4 positions can lead to improvements in potency and a reduction in side effects. []

4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones

  • Compound Description: This series was designed, synthesized, and evaluated for H1-antihistaminic activity. [] The most potent compound, 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (II), showed superior potency compared to chlorpheniramine maleate with minimal sedation. []
  • Relevance: These compounds share the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, allowing for a direct analysis of how the type and position of substituents affect the H1-antihistaminic activity. [] The presence of a methoxy group at the 4-position, particularly in compound II, demonstrates its positive influence on potency while minimizing sedation. []

1-Alkyl-4-(4-substituted aryl/heteroaryl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series was synthesized and evaluated for its in vivo H1-antihistaminic activity. [] The compound 1-methyl-4-(2-pyridyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (II) emerged as a potent candidate, displaying comparable activity to chlorpheniramine maleate but with minimal sedation. []
  • Relevance: This series of compounds, featuring variations in alkyl substituents at the 1-position and diverse 4-substituents (aryl or heteroaryl), shares the core [, , ]triazolo[4,3-a]quinazolin-5(4H)-one structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. This structural similarity allows for a systematic study of the impact of different substituents on the H1-antihistaminic activity and sedative effects, providing insights into the structure-activity relationship within this chemical class. []

1-Substituted-4-(2-methoxyphenyl)-s-triazolo[4,3-a]quinazolin-5(4H)-ones

  • Compound Description: This series of compounds was designed and synthesized for evaluation of their H1-antihistaminic activity. [] Among this series, 4-(2-methoxyphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one (5) exhibited the most potent activity, comparable to the reference drug chlorpheniramine maleate. [] Importantly, compound 5 showed negligible sedative properties compared to chlorpheniramine maleate. []
  • Relevance: This series of compounds shares the [, , ]triazolo[4,3-a]quinazolin-5(4H)-one core structure with 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. Notably, both the compound of interest and this series place a substituted phenyl ring at the 4-position, allowing for direct comparison of how the substituent's nature and position affect H1-antihistaminic activity and sedative effects. []

1-Substituted-4-(3-chlorophenyl)-[1,2,4] triazolo[4,3-a] quinazolin-5(4H)-ones

  • Compound Description: These compounds have been designed, synthesized, and assessed for their H1-antihistaminic activity. []
  • Relevance: These compounds and 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one are structurally related through the presence of a 3-chlorophenyl group at the 1-position of the triazoloquinazolinone core. Variations in the substituents at the 4-position provide insights into the structure-activity relationship for H1-antihistaminic activity within this chemical class. []

Properties

CAS Number

899357-82-5

Product Name

1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

IUPAC Name

1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Molecular Formula

C23H17ClN4O

Molecular Weight

400.87

InChI

InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2

SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.